Product packaging for 4-(Aminomethyl)phenylalanine(Cat. No.:CAS No. 1991-96-4)

4-(Aminomethyl)phenylalanine

Cat. No.: B158524
CAS No.: 1991-96-4
M. Wt: 194.23 g/mol
InChI Key: GNVNKFUEUXUWDV-UHFFFAOYSA-N
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Description

Contextualization of Non-Canonical Amino Acids within Contemporary Chemical Biology

In the realm of contemporary chemical biology, the 20 canonical amino acids (cAAs) that form the fundamental basis of protein structure and function are often insufficient for advanced research and therapeutic development. encyclopedia.pub This limitation has spurred the exploration and utilization of non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids. encyclopedia.pubnih.gov These are amino acid derivatives that are not naturally encoded in the genetic code of most organisms. mdpi.com The introduction of ncAAs into peptides and proteins is a powerful strategy to expand their functional repertoire, introducing novel chemical properties, structural constraints, and biological activities. nih.gov

NCAAs enrich the chemical diversity of proteins by incorporating a wide array of functional groups not found in the canonical set, such as ketones, alkynes, azides, and nitro groups. encyclopedia.pubnih.gov This expanded chemical toolkit allows for the site-specific modification of proteins, the development of peptides with enhanced stability against proteolytic degradation, and the creation of peptidomimetics with improved pharmacological profiles. mdpi.commdpi.com The incorporation of ncAAs can be achieved through various methods, including total chemical synthesis of peptides or more advanced techniques like genetic code expansion (GCE), which reprograms the cellular translation machinery to insert ncAAs at specific sites in a protein in response to a reassigned codon. encyclopedia.pubnih.govacs.org These methodologies have revolutionized the study of protein structure and function and have become indispensable in drug discovery and materials science. acs.org

Foundational Role of 4-(Aminomethyl)phenylalanine (B111946) as a Modular Synthetic Building Block

Within the diverse family of ncAAs, this compound stands out as a particularly versatile and valuable synthetic building block. chemimpex.com As a derivative of L-phenylalanine, it possesses a unique structural feature: an aminomethyl group attached to the phenyl ring. This additional primary amine provides a secondary, orthogonal reactive handle for chemical modification, separate from the alpha-amino group that participates in peptide bond formation. This bifunctional nature makes it a modular component for constructing complex molecular architectures.

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a constrained analog of lysine. acs.org Its strategic incorporation into a peptide sequence allows for subsequent modifications at the side-chain amino group. These modifications can include the attachment of fluorescent probes, cross-linking agents, cytotoxic drugs for antibody-drug conjugates, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.

To facilitate its use in controlled, stepwise synthesis, this compound is typically employed with its amino groups differentially protected. The use of orthogonal protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group for the side-chain amino group, is a common strategy. chemimpex.comchemimpex.com This allows for the selective deprotection and modification of one amine while the other remains protected, providing precise control over the synthetic route. smolecule.com This modularity is crucial for creating tailored peptides and peptide-based therapeutics with specific biological functions and enhanced stability. chemimpex.com

Research Findings and Data

The utility of this compound is rooted in its specific chemical properties and the versatility of its protected derivatives in chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid nih.gov
Molecular Formula C₁₀H₁₄N₂O₂ nih.gov
Molecular Weight 194.23 g/mol nih.gov
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)CN nih.gov
CAS Number 150338-20-8 nih.gov

The foundational role of this compound as a building block is most evident in its application in peptide synthesis, which relies on orthogonally protected versions of the molecule.

Table 2: Key Protected Derivatives of this compound in Synthesis

Derivative NameProtecting GroupsRole in Synthesis
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine α-amino: FmocSide-chain: BocA standard building block in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group is removed by a base (e.g., piperidine) to allow peptide chain elongation, while the Boc group is stable to these conditions and is removed later with acid (e.g., trifluoroacetic acid) for side-chain modification. chemimpex.comevitachem.com
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine α-amino: BocSide-chain: FmocUsed in Boc-based SPPS or when the D-stereoisomer is required to increase peptide stability or alter conformation. evitachem.comsmolecule.com The side-chain Fmoc group can be selectively removed for modification while the Boc-protected backbone remains intact. evitachem.com
Fmoc-4-(Alloc-aminomethyl)-L-phenylalanine α-amino: FmocSide-chain: AllocThe Alloc (allyloxycarbonyl) group is orthogonal to both Fmoc and Boc groups. It is removed under specific conditions using a palladium catalyst, allowing for a third level of selective deprotection for highly complex synthetic schemes. smolecule.com
N-Z-(4-Aminomethyl)-L-phenylalanine α-amino: Z (Benzyloxycarbonyl)The Z group is another common protecting group, typically removed by hydrogenolysis. Derivatives with Z-protection on either the alpha or side-chain amine are used in various synthetic strategies. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B158524 4-(Aminomethyl)phenylalanine CAS No. 1991-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[4-(aminomethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVNKFUEUXUWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173696
Record name 4-(Aminomethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1991-96-4
Record name 4-(Aminomethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereochemical Control for 4 Aminomethyl Phenylalanine Derivatives

Diverse Synthetic Routes for 4-(Aminomethyl)phenylalanine (B111946) Analogs

The preparation of this compound derivatives can be achieved through various synthetic pathways, each with its own advantages regarding efficiency, stereocontrol, and scalability.

Stereoselective Synthesis Strategies and Enantiomeric Purity

Maintaining the stereochemical integrity at the α-carbon is paramount in the synthesis of this compound derivatives for their intended biological applications. One reported method for the synthesis of the L-enantiomer starts from N-Boc-4-iodophenylalanine. This multi-step process is designed to minimize racemization at the asymmetric center, ensuring high enantiomeric purity of the final product. tandfonline.comtandfonline.com

Asymmetric hydrogenation is another key strategy for establishing the desired stereochemistry. For instance, the synthesis of fluorinated phenylalanine derivatives has been achieved through the transition-metal-catalyzed asymmetric hydrogenation of α-amidocinnamic acid precursors. beilstein-journals.orgnih.gov Chiral catalysts, such as those based on rhodium with chiral phosphine (B1218219) ligands, are instrumental in achieving high enantioselectivity in the synthesis of D-phenylalanine derivatives from acetamidocinnamic acid precursors. google.com The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. google.comhilarispublisher.com Furthermore, enzymatic methods, utilizing enzymes like phenylalanine aminomutase, offer excellent enantioselectivity in the synthesis of fluorinated β-phenylalanines. nih.gov

Catalytic Approaches in Synthesis (e.g., Palladium-Catalyzed Carbonylation)

Catalytic methods, particularly those employing transition metals, are powerful tools in the synthesis of this compound and its analogs. A notable example is the use of palladium-catalyzed carbonylation. In one efficient, three-step synthesis of N-Boc-4-aminomethyl-L-phenylalanine, a key step involves the palladium-catalyzed carbonylation of N-Boc-4-iodophenylalanine. tandfonline.comtandfonline.com This reaction, followed by oxime formation and subsequent catalytic reduction, provides the target compound in good yield. tandfonline.comtandfonline.com

Palladium catalysis is also central to other synthetic transformations. For instance, palladium-catalyzed coupling and carbonylation reactions are employed to create complex molecular architectures, such as benzofuran-ferrocene hybrids. mdpi.com The "ureidocarbonylation" of aldehydes with urea (B33335) derivatives and carbon monoxide, catalyzed by palladium, offers a direct route to substituted hydantoins, which are derivatives of amino acids. nih.gov These examples highlight the versatility of palladium catalysis in constructing the core structure and introducing functional diversity in phenylalanine analogs.

Convergent and Linear Multistep Synthesis Design

Both linear and convergent strategies are employed in the synthesis of this compound derivatives, with the choice depending on the complexity of the target molecule and the desired efficiency. A linear synthesis involves a sequential series of reactions, where each step builds upon the previous one. The aforementioned three-step synthesis of N-Boc-4-aminomethyl-L-phenylalanine from N-Boc-4-iodophenylalanine is an example of a linear approach. tandfonline.comtandfonline.com

Convergent synthesis, on the other hand, involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach can be more efficient for complex molecules. For example, the synthesis of dipeptide-DOTAM conjugates, which are chelators for lanthanide ions, utilizes a convergent approach where the dipeptide and the DOTAM macrocycle are synthesized separately before being coupled. researchgate.net Similarly, the synthesis of complex proteins often relies on convergent strategies like native chemical ligation (NCL) or α-ketoacid-hydroxylamine (KAHA) ligation, where smaller peptide fragments are synthesized and then joined together. ethz.ch The synthesis of porphyrin-amino acid hybrids also demonstrates a convergent design, where the porphyrin and amino acid components are prepared independently and then linked. mdpi.com

Orthogonal Protection Schemes in Amine and Carboxyl Functionalization

The presence of multiple reactive functional groups in this compound—the α-amino group, the carboxylic acid, and the side-chain amino group—requires a sophisticated strategy of protection and deprotection. peptide.com Orthogonal protection schemes are essential, allowing for the selective removal of one protecting group in the presence of others, which is crucial for controlled, stepwise synthesis, particularly in peptide chemistry. peptide.comresearchgate.net

Fluorenylmethoxycarbonyl (Fmoc) Protection in Peptide Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). chemimpex.comiris-biotech.de It is typically used to protect the α-amino group of amino acids. chemimpex.comalfa-chemistry.com The key advantage of the Fmoc group is its lability to bases, such as piperidine (B6355638), while being stable to the acidic conditions often used to cleave side-chain protecting groups. iris-biotech.desmolecule.com This orthogonality is fundamental to the widely used Fmoc/tBu (tert-butyl) strategy in SPPS. iris-biotech.de In the context of this compound derivatives, the Fmoc group is often employed to protect the α-amino group, allowing for the selective deprotection and coupling of the next amino acid in a growing peptide chain. chemimpex.comchemimpex.comcymitquimica.com For instance, Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a commercially available building block used in peptide synthesis. chemimpex.comalfa-chemistry.comcymitquimica.com

tert-Butyloxycarbonyl (Boc) Protection in Amino Acid Synthesis

The tert-butyloxycarbonyl (Boc) group is another widely used amine protecting group in amino acid and peptide synthesis. chemimpex.comalfa-chemistry.com Unlike the Fmoc group, the Boc group is stable to basic conditions but is readily removed by treatment with acid, such as trifluoroacetic acid (TFA). iris-biotech.de This differential reactivity forms the basis of the Boc/Bzl (benzyl) orthogonal protection strategy. iris-biotech.de

In the synthesis of this compound derivatives, the Boc group is frequently used to protect one of the amino groups, often the side-chain aminomethyl group, while the α-amino group is protected with an Fmoc group. chemimpex.comchemimpex.comalfa-chemistry.comcymitquimica.com This creates an orthogonally protected building block, Fmoc-L-Phe(4-CH2NHBoc)-OH, which is invaluable for incorporating this non-proteinogenic amino acid into peptides. chemimpex.comcymitquimica.com The Boc group's stability and ease of removal under specific acidic conditions allow for precise control over the synthetic sequence. chemimpex.comchemimpex.com

Alloc and Other Orthogonal Protecting Group Applications

In the synthesis of complex peptides and peptidomimetics containing this compound, achieving selective modification of the side-chain aminomethyl group is paramount. This requires a sophisticated protection strategy where different protecting groups can be removed under distinct conditions without affecting others. This concept, known as orthogonal protection, is fundamental to modern solid-phase peptide synthesis (SPPS). peptide.com An orthogonal protection scheme allows for the selective deprotection of a specific functional group while the N-terminal protection, other side-chain protections, and the resin linkage remain intact. peptide.comnih.gov This enables site-specific modifications such as cyclization, branching, or the attachment of labels. sigmaaldrich.com

The allyloxycarbonyl (Alloc) protecting group is a key tool for providing orthogonal protection for the side-chain amino group of this compound during Fmoc-based SPPS. thaiscience.info The Alloc group is stable under both the basic conditions (typically piperidine) used for the removal of the temporary Nα-Fmoc group and the strong acidic conditions (such as trifluoroacetic acid) used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups (e.g., t-Butyl). sigmaaldrich.comthaiscience.info

The selective removal of the Alloc group is achieved under very mild, neutral conditions through palladium(0)-catalyzed allyl transfer. sigmaaldrich.comthaiscience.info This reaction is typically carried out using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a scavenger that traps the allyl cation. sigmaaldrich.comresearchgate.net This unique deprotection chemistry allows the side-chain amine of the this compound residue to be unmasked at any point during the synthesis while the peptide remains anchored to the solid support. thaiscience.info Once the Alloc group is removed, the newly liberated side-chain amine can be functionalized, for instance, by introducing reactive groups like isothiocyanates or bromoacetamides for affinity labeling studies. thaiscience.info

Key orthogonal protecting groups used in conjunction with Fmoc-based synthesis include:

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are employed for the protection of primary amines. They are stable to both piperidine and TFA but are selectively cleaved by treatment with a dilute solution of hydrazine (B178648) (e.g., 2% hydrazine in DMF). sigmaaldrich.com This provides a distinct layer of orthogonality relative to both Fmoc and Alloc groups.

Mtt (4-Methyltrityl): The Mtt group is highly acid-labile and can be removed under very mild acidic conditions, such as 1% TFA in dichloromethane, which are gentle enough to leave most other side-chain protecting groups and the resin linkage intact. sigmaaldrich.com This allows for selective deprotection and modification on acid-sensitive resins.

The application of these orthogonal protecting groups, particularly Alloc, in the synthesis of this compound derivatives facilitates the creation of structurally sophisticated peptides with precisely controlled functionalities.

Protecting GroupProtected GroupDeprotection ReagentsStability
Alloc (Allyloxycarbonyl)Side-chain AminePd(PPh₃)₄, Scavenger (e.g., PhSiH₃)Stable to TFA and Piperidine
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Side-chain Amine2% Hydrazine in DMFStable to TFA and Piperidine
Mtt (4-Methyltrityl)Side-chain Amine1% TFA in DCMStable to Piperidine
Fmoc (9-Fluorenylmethyloxycarbonyl)α-Amino20% Piperidine in DMFStable to mild acid
tBu (tert-Butyl)Carboxyl, HydroxylStrong Acid (e.g., >50% TFA)Stable to Piperidine and Hydrazine

Table of Mentioned Compounds

Abbreviation / Common NameFull Chemical Name
This compound(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid
AllocAllyloxycarbonyl
Boctert-Butoxycarbonyl
Dde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl
DMFN,N-Dimethylformamide
Fmoc9-Fluorenylmethyloxycarbonyl
ivDde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl
Mtt4-Methyltrityl
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)
PhSiH₃Phenylsilane
tButert-Butyl
TFATrifluoroacetic acid

Advanced Chemical Derivatization and Bioconjugation Strategies Utilizing 4 Aminomethyl Phenylalanine

Site-Specific Chemical Modifications and Functional Group Introduction

The strategic incorporation of 4-(Aminomethyl)phenylalanine (B111946) into peptides and proteins enables the introduction of a unique reactive handle for site-specific chemical modifications. This is particularly valuable for bioconjugation, the process of linking molecules to biomolecules such as proteins. acs.orgchemimpex.com The aminomethyl group on the phenyl ring provides a nucleophilic site that can be selectively targeted with various reagents, allowing for the attachment of reporter molecules, therapeutic agents, or other functional moieties.

One notable application is the use of this compound in solid-phase peptide synthesis. smolecule.com By employing orthogonal protecting groups, such as Fmoc for the alpha-amino group and Boc for the aminomethyl side chain, chemists can selectively deprotect and modify the side chain at a specific position within the peptide sequence. chemimpex.comchemimpex.comcymitquimica.com This level of control is crucial for creating complex, multifunctional peptides with precisely defined architectures.

Furthermore, the incorporation of this compound has been explored in the context of genetic code expansion in organisms like Bacillus subtilis. This allows for the in vivo, site-specific insertion of this non-standard amino acid into proteins, opening up possibilities for creating proteins with novel chemical functionalities, such as those for photo-crosslinking and metal chelation. nih.gov

A significant advantage of using this compound is its ability to enhance the binding affinity and selectivity of peptides for specific molecular targets. For instance, the addition of the aminomethyl group to phenylalanine was shown to dramatically increase the affinity of a model tripeptide for the synthetic receptor cucurbit acs.orguril (Q7) by over 500-fold. acs.org This high-affinity interaction is attributed to the cooperative binding of the N-terminal ammonium (B1175870) group, the side chain ammonium group, and the peptide backbone within the receptor's cavity. acs.org This principle has been applied in creating "minimal affinity tags" for proteins. acs.org

Development of Derivatization Reagents for Enhanced Analytical Detection

The unique reactivity of this compound has spurred the development of specialized derivatization reagents designed to improve the sensitivity and specificity of analytical detection methods. These reagents are particularly impactful in the fields of proteomics and metabolomics.

Fluorogenic Derivatization for Protein Probes

Fluorogenic derivatization is a powerful technique for visualizing and quantifying proteins and other biomolecules. In one approach, a derivative of this compound, 4-(aminomethyl)benzenesulfonate (ABS), is used for the fluorogenic tagging of 3-nitrotyrosine (B3424624) (3-NT) in proteins. nih.gov This method involves the chemical reduction of 3-NT to 3-aminotyrosine (B249651), which then reacts with ABS to form a highly fluorescent phenylbenzoxazole product. nih.gov This technique offers an alternative to traditional immunohistochemistry for imaging protein nitration, a marker of oxidative stress, with improved resolution and contrast. nih.gov The low molecular weight of ABS allows for easy diffusion through tissue sections, and its specificity for 3-amino and 3-hydroxy substituted tyrosine residues minimizes off-target labeling. nih.gov

Another strategy involves the use of this compound in the creation of activity-based probes (ABPs) for studying enzymes like the proteasome. stanford.edu These probes typically consist of a reactive group that covalently binds to the enzyme's active site, a recognition element that directs the probe to the target, and a reporter tag (often a fluorophore) for detection. stanford.edu By incorporating this compound into the recognition element of these probes, researchers have been able to improve their affinity and chemical stability, leading to more effective tools for studying proteasome activity and evaluating the efficacy of inhibitors. stanford.edu

Probe TypeTargetDerivatization StrategyDetection MethodReference
Fluorogenic Tag3-Nitrotyrosine in proteinsReaction with 4-(aminomethyl)benzenesulfonate (ABS) after reduction of 3-NT to 3-aminotyrosine to form a fluorescent phenylbenzoxazole.Fluorescence Microscopy nih.gov
Activity-Based ProbeProteasomeIncorporation of this compound into the P1 or P3 site of the probe's recognition element.Fluorescence Detection stanford.edu

On-Tissue Derivatization for Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a label-free technique used to map the spatial distribution of molecules within biological tissues. However, the detection of certain small molecules can be challenging due to low ionization efficiency. On-tissue chemical derivatization (OTCD) has emerged as a strategy to overcome this limitation. researchgate.netresearchgate.net

A key reagent in this area is 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP), a derivative of this compound. researchgate.netnih.gov AMPP is used for the covalent charge-tagging of molecules containing carboxylic acids and aldehydes directly on tissue sections. nih.gov This derivatization enhances the detection sensitivity of a wide range of metabolites, including free fatty acids, amino acids, neurotransmitters, and tricarboxylic acid cycle intermediates, in techniques like MALDI-MSI. nih.gov This approach has been successfully applied to map these metabolites in rodent and nonhuman primate brain tissue, providing valuable insights into pathological states like neurodegeneration. nih.gov

Derivatization ReagentTarget AnalytesApplicationKey AdvantageReference
1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP)Carboxylic acids, aldehydesOn-Tissue Derivatization for MALDI-MSICovalent charge-tagging for enhanced detection sensitivity of various metabolites. researchgate.netnih.gov

Chiral Derivatization for Enantiomeric Analysis in Biological Samples

The separation and analysis of enantiomers (mirror-image isomers) of amino acids is crucial in many biological and pharmaceutical contexts. Chiral derivatization, where enantiomers are reacted with a chiral reagent to form diastereomers, is a common strategy to facilitate their separation by chromatographic techniques. nih.govresearchgate.netmdpi.com

While direct derivatization of this compound for chiral analysis is a potential application, the broader context of chiral derivatization of amino acids provides a strong foundation for its use. Various chiral derivatizing agents, such as Marfey's reagent (FDAA) and its analogs like l-FDLA, are used to create diastereomers that can be separated by high-performance liquid chromatography (HPLC) and detected by mass spectrometry. mdpi.commdpi.com These methods are highly sensitive and have been applied to determine the enantiomeric composition of amino acids in complex biological samples, which is important for understanding their roles in neurological diseases and for the structural elucidation of natural products. nih.govmdpi.com The presence of the additional amino group in this compound offers a unique point for derivatization, potentially allowing for novel and highly selective chiral analysis methods.

Derivatization TechniqueAnalytical MethodApplicationSignificanceReference(s)
Pre-column derivatization with chiral reagents (e.g., FDAA, l-FDLA)HPLC, Capillary Electrophoresis, LC-MS/MSSeparation and quantification of amino acid enantiomers in biological samples.Crucial for studying the role of D-amino acids in disease and for structural analysis of pharmaceuticals. nih.govmdpi.commdpi.commdpi.com

Synthesis and Characterization of Guanidine Derivatives for Target Modulation

The aminomethyl group of this compound can be readily converted into a guanidinium (B1211019) group, leading to the synthesis of (4-guanidinomethyl)phenylalanine derivatives. This modification is significant because the guanidinium group is a common feature in the recognition motifs of many enzymes, particularly serine proteases.

Researchers have synthesized a variety of (4-aminomethyl)phenylguanidine derivatives and evaluated them as inhibitors of human urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis. pnas.org By selectively protecting the alkylamino group and then guanidinylating the aromatic amino group, a series of inhibitors were developed. pnas.org Structure-activity relationship studies revealed that acyl derivatives of (4-aminomethyl)phenylguanidine retained inhibitory potency. pnas.org One such derivative, N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea, was identified as a micromolar inhibitor of uPA. pnas.org X-ray crystallography of the inhibitor bound to uPA revealed an unexpected binding mode, providing valuable structural information for the design of more potent and selective inhibitors. pnas.org

This approach highlights how the chemical scaffold of this compound can be systematically modified to create targeted inhibitors for enzymes of therapeutic interest.

Derivative ClassTarget EnzymeKey FindingsReference
(4-Aminomethyl)phenylguanidine derivativesUrokinase-type plasminogen activator (uPA)Acyl derivatives showed inhibitory activity. X-ray crystallography revealed a novel binding mode. pnas.org

Applications of 4 Aminomethyl Phenylalanine in Peptide and Peptidomimetic Research

Strategic Integration into Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of 4-(Aminomethyl)phenylalanine (B111946) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) hinges on the use of appropriate protecting group strategies to ensure selective amide bond formation. The presence of two primary amino groups—the α-amino group and the ε-amino group of the aminomethyl side chain—necessitates an orthogonal protection scheme. peptide.com

Commercially available derivatives of this compound are designed to be compatible with the two most common SPPS methodologies: Fmoc/tBu and Boc/Bzl chemistry. chemimpex.comchemimpex.combiosynth.com

Fmoc/tBu Strategy: In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy, the α-amino group is protected by the base-labile Fmoc group. To prevent unwanted side reactions, the aminomethyl side chain is typically protected with an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group. chemimpex.comchemimpex.com This creates the versatile building block, Fmoc-4-(Boc-aminomethyl)-L-phenylalanine . The orthogonality of the Fmoc and Boc groups is crucial; the Fmoc group can be selectively removed with a mild base, such as piperidine (B6355638), to allow for peptide chain elongation, while the Boc group remains intact. The Boc group on the side chain is then typically removed during the final acidolytic cleavage of the peptide from the solid support, along with other acid-labile side-chain protecting groups. iris-biotech.denih.gov

Boc/Bzl Strategy: In the Boc (tert-butyloxycarbonyl) strategy, the α-amino group is protected by the acid-labile Boc group. Consequently, the aminomethyl side chain requires a protecting group that is stable to the acidic conditions used for Boc removal but can be cleaved under different conditions. While less common for this specific amino acid, a potential strategy would involve the use of a protecting group removable by hydrogenolysis, such as the benzyloxycarbonyl (Z) group.

The availability of these well-designed derivatives allows for the routine and efficient incorporation of this compound into peptide sequences using standard SPPS protocols, providing a foundation for its diverse applications. chemimpex.comchemimpex.com

Derivative Nameα-Amino Protecting GroupSide Chain Protecting GroupSPPS Compatibility
Fmoc-4-(Boc-aminomethyl)-L-phenylalanineFmocBocFmoc/tBu
Boc-4-(aminomethyl)-L-phenylalanineBocNone (requires side chain protection)Boc/Bzl

Design and Development of Bioactive Peptides

The incorporation of this compound into peptide architectures offers significant advantages in the design and development of bioactive peptides with enhanced biological performance and facilitated synthesis of complex structures.

Functionalization of Peptide Architectures for Enhanced Biological Performance

The aminomethyl side chain of this compound serves as a versatile chemical handle for the post-synthetic modification of peptides. chemimpex.com This allows for the introduction of a wide array of functional groups, leading to peptides with improved properties such as increased stability, enhanced receptor binding affinity, and altered pharmacokinetic profiles. nih.gov

Examples of Side Chain Functionalization:

Functional Group IntroducedPotential Enhancement of Biological Performance
BiotinIntroduction of a high-affinity tag for detection and purification.
Fluorescent DyesEnables visualization and tracking of peptides in biological systems.
Polyethylene (B3416737) Glycol (PEG)Increases solubility, stability, and circulation half-life.
Chelating AgentsAllows for the coordination of metal ions for imaging or therapeutic applications.
Small Molecule DrugsCreates peptide-drug conjugates for targeted delivery.

By strategically placing this compound within a peptide sequence, researchers can precisely control the location of these modifications, thereby fine-tuning the biological activity of the resulting peptide. nih.gov

Facilitating Complex Peptide Synthesis through Unique Structural Attributes

The unique structural attributes of this compound can be leveraged to facilitate the synthesis of complex peptide architectures, such as cyclic and stapled peptides. These constrained peptides often exhibit improved metabolic stability and higher binding affinities compared to their linear counterparts. nih.gov

The aminomethyl side chain can participate in various macrocyclization strategies:

Lactam Bridge Formation: The side-chain amino group can form a lactam bridge with a carboxylic acid side chain of another amino acid, such as aspartic acid or glutamic acid, within the peptide sequence. This head-to-side-chain or side-chain-to-side-chain cyclization imparts conformational rigidity to the peptide.

Peptide Stapling: In this technique, the aminomethyl groups of two this compound residues, or the aminomethyl group of one residue and another reactive side chain, can be covalently linked using a bifunctional linker. This "staple" helps to stabilize secondary structures, such as α-helices, which are often crucial for biological activity. rsc.orgresearchgate.net

The ability to form these intramolecular bridges makes this compound a valuable tool for medicinal chemists seeking to develop potent and stable peptide-based therapeutics. nih.gov

Rational Design and Synthesis of Peptidomimetics

The principles of rational drug design are extensively applied to the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but possess improved drug-like properties. azolifesciences.com this compound plays a significant role in this area, particularly in structure-activity relationship (SAR) studies and the implementation of conformational constraint strategies.

Structure-Activity Relationship (SAR) Studies in Peptidomimetic Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. mdpi.comnih.gov By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify key pharmacophoric elements and optimize molecular design.

The aminomethyl group of this compound provides a convenient point for chemical diversification in peptidomimetic scaffolds. For instance, in the development of thrombin inhibitors based on a 4-amidinophenylalanine scaffold, which is structurally similar to this compound, modifications to the P2 position and the N-terminal moiety were shown to significantly impact plasma clearance and biliary excretion. nih.gov

A hypothetical SAR study on a peptidomimetic containing this compound could involve the synthesis of a library of analogs where the aminomethyl group is acylated with various carboxylic acids.

Modification to Aminomethyl GroupRationale for ModificationExpected Impact on Activity
AcetylationNeutralize the positive chargeMay alter electrostatic interactions with the target
GuanidinylationIntroduce a guanidinium (B1211019) groupMay enhance hydrogen bonding and salt bridge formation
Alkylation with hydrophobic groupsIncrease lipophilicityMay improve membrane permeability or hydrophobic interactions
Acylation with charged groupsIntroduce a negative chargeMay probe for electrostatic interactions with the target

The data obtained from such studies are invaluable for constructing a detailed SAR model, guiding the design of more potent and selective peptidomimetic drugs.

Conformational Constraint Strategies in Peptidomimetic Libraries

Constraining the conformation of a flexible peptide or peptidomimetic into its bioactive conformation can lead to a significant increase in binding affinity and selectivity. nyu.edu The incorporation of this compound can be used to introduce conformational constraints through various strategies.

As previously mentioned in the context of bioactive peptides, the aminomethyl side chain can be utilized for intramolecular cyclization, such as the formation of lactam bridges. This strategy is also highly relevant to the design of peptidomimetic libraries. By creating cyclic peptidomimetics, the vast conformational space of a linear molecule is reduced, which can pre-organize the pharmacophoric groups for optimal interaction with the biological target.

The application of these conformational constraint strategies, facilitated by the inclusion of this compound, is a powerful approach in the development of highly active and specific peptidomimetic therapeutics.

Development of Enzyme and Receptor Inhibitors

The unique structural characteristics of this compound, particularly the placement of an aminomethyl group on the phenyl ring, make it a valuable building block in the design of potent and selective enzyme and receptor inhibitors. This non-proteinogenic amino acid allows for the introduction of a basic side chain with a defined spatial orientation, which can engage in specific interactions with the active sites of enzymes or the binding pockets of receptors. Researchers have leveraged these features to create peptidomimetics and small molecules that can modulate the activity of various biological targets. The incorporation of such unnatural amino acids can enhance metabolic stability and improve proteolytic resistance compared to natural peptides. nih.gov

One of the most significant applications of molecules containing an aminomethyl moiety analogous to that in this compound is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). nih.gov DPP-4 is a serine protease that deactivates incretin hormones, which are crucial for glucose homeostasis. nih.gov Inhibiting DPP-4 is a well-established therapeutic strategy for managing type 2 diabetes. researchgate.net

Research in this area has led to the discovery of novel series of aminomethyl-pyridines as potent and selective DPP-4 inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that the substitution pattern on the pyridine ring was critical for inhibitory activity. nih.gov Optimization of initial screening hits resulted in compounds with inhibitory activity in the nanomolar range. nih.gov For instance, the compound 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide demonstrated high potency against DPP-4 with an IC50 value of 10 nM. nih.gov Furthermore, this compound exhibited excellent selectivity over the related peptidase DPP-8, with an IC50 value of 6600 nM. nih.gov

Another study focused on substituting the tetrahydrotriazolopyridine motif of the known DPP-4 inhibitor Sitagliptin with new fused pyrazolopyrimidine bicyclic fragments. researchgate.netclinpractice.ru This research led to the development of β-amino esters and amides fused with 6-(hydroxymethyl)pyrazolopyrimidine as potent DPP-4 inhibitors. researchgate.netclinpractice.ru Compounds with a methyl group or hydrogen at the N-1 position and a methyl group at the C-3 position of the pyrazolopyrimidine moiety showed significant DPP-4 inhibition, with IC50 values ranging from 21.4 to 59.8 nM. researchgate.netclinpractice.ru These inhibitors also demonstrated satisfactory selectivity over DPP-8 and DPP-9. researchgate.netclinpractice.ru

The research findings for these DPP-4 inhibitors are summarized in the table below.

Compound ClassSpecific CompoundTarget EnzymeIC50 (nM)Selectivity (IC50 vs. DPP-8 in nM)
5-Aminomethyl-pyridines5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amideDPP-4106600
6-(Hydroxymethyl)pyrazolopyrimidinesCompounds with methyl or hydrogen at N-1 and methyl at C-3DPP-421.4 - 59.8Satisfactory selectivity over DPP-8 and DPP-9

Beyond enzyme inhibition, derivatives of phenylalanine have been instrumental in developing receptor antagonists. For example, tetrapeptides incorporating indoylated phenylalanine residues have been synthesized and evaluated as melanocortin receptor ligands. acs.org While these compounds were agonists at some melanocortin receptor subtypes, they acted as antagonists at the melanocortin-4 receptor (MC4R), with pA2 values of 5.5 and 5.2. acs.org This demonstrates how modifications to the phenylalanine side chain can generate receptor-specific antagonists. acs.org

In a different study, phenylalanine-derived β-lactams were investigated as modulators of the transient receptor potential cation channel subfamily M member 8 (TRPM8). mdpi.com One of the diastereoisomers, compound 16 , emerged as the most potent β-lactam derivative described for this target, with an IC50 value of 50 nM for blocking TRPM8 channel activity. mdpi.com These compounds were found to be highly selective for TRPM8 over other members of the TRP channel family. mdpi.com

The table below details the research findings for these receptor inhibitors.

Compound ClassTarget ReceptorActivityPotency Measurement
Indoylated Phenylalanine TetrapeptidesMelanocortin-4 Receptor (MC4R)AntagonistpA2 = 5.2 - 5.5
Phenylalanine-derived β-lactamsTransient Receptor Potential Melastatin 8 (TRPM8)AntagonistIC50 = 50 nM

These examples highlight the versatility of using this compound and related modified phenylalanine structures to design highly potent and selective inhibitors for both enzymes and receptors, underscoring their importance in peptidomimetic and medicinal chemistry research.

Contributions of 4 Aminomethyl Phenylalanine to Chemical Biology and Protein Engineering

Genetic Code Expansion (GCE) and Non-Canonical Amino Acid (ncAA) Incorporation into Proteins

Genetic Code Expansion (GCE) is a technique that allows for the site-specific incorporation of ncAAs, such as 4-(aminomethyl)phenylalanine (B111946), into proteins. This process expands the chemical diversity of proteins beyond the 20 canonical amino acids, enabling the introduction of novel chemical functional groups, fluorescent labels, or photocross-linkers. The ability to add new building blocks to the genetic code provides a powerful method for investigating protein structure and function in detail and for creating proteins with new or enhanced properties.

The core of GCE lies in the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. This pair functions independently of the host cell's own synthetases and tRNAs and does not interfere with the natural protein synthesis machinery.

The process involves several key components:

An Unused Codon: A codon that does not code for a canonical amino acid is required. The amber stop codon (UAG) is the most commonly used for this purpose in E. coli because it is the least frequent stop signal.

An Orthogonal tRNA: A suppressor tRNA is engineered to recognize the designated codon (e.g., UAG) on the messenger RNA (mRNA) template. Its anticodon is mutated to be complementary to the UAG codon.

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is evolved to specifically recognize and "charge" the orthogonal tRNA with the desired ncAA, in this case, this compound. The aaRS must not recognize any of the cell's endogenous tRNAs or canonical amino acids.

The Non-Canonical Amino Acid: this compound is supplied in the cell culture medium and is taken up by the cells.

During protein translation, when the ribosome encounters the UAG codon in the gene of interest, the orthogonal tRNA, charged with this compound, binds to this codon. This action suppresses the normal "stop" signal and instead incorporates the ncAA into the growing polypeptide chain, resulting in a full-length protein containing the ncAA at a specific, predetermined site.

The incorporation of this compound provides a unique primary amine on the side chain, which serves as a versatile chemical handle for protein modification. This allows for the engineering of proteins with functionalities that extend far beyond what is possible with the 20 canonical amino acids.

Key applications include:

Enhanced Stability and Binding: By replacing natural amino acids, this compound can be used to fine-tune the three-dimensional structure of proteins, potentially improving their stability, solubility, and binding affinity for specific targets.

Bioconjugation: The aminomethyl group allows for the specific attachment of other molecules, such as drugs, imaging agents, or fluorescent dyes. This is crucial for creating targeted therapeutics, like antibody-drug conjugates, and for labeling proteins to study their localization and interactions within living cells.

Probing Protein-Protein Interactions: Incorporating this ncAA can be used as a probe to investigate the key features involved in protein-protein interactions by influencing binding affinity and specificity.

Development of Novel Therapeutics: The unique properties of this compound can be exploited to design peptide-based drugs with improved efficacy or novel biological activities.

Table 1: Examples of Engineered Proteins and Their Enhanced Functionalities

Protein ClassEngineered FunctionalityApplication
EnzymesSite-specific immobilizationBiocatalysis, Industrial Synthesis
AntibodiesSite-specific drug conjugationTargeted Cancer Therapy
CytokinesRegulation of activity via molecular recognitionResearch, Therapeutics
Fluorescent ProteinsIntroduction of unique quenching or labeling sitesBioimaging, FRET studies

Advanced Bioorthogonal Chemistry and Bioconjugation Applications

The true power of incorporating this compound into a protein is realized in the subsequent chemical modifications that its unique aminomethyl handle enables. This side chain provides a site for highly specific, "bioorthogonal" chemical reactions—those that can occur within a complex biological environment without interfering with native biochemical processes.

While the aminomethyl group of this compound does not directly participate in the inverse electron-demand Diels-Alder (IEDDA) reaction, it serves as a crucial linker to which a reactive moiety can be attached. The IEDDA reaction is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high specificity. This reaction typically occurs between an electron-poor diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, like a strained trans-cyclooctene (B1233481) (TCO).

In this context, the aminomethyl group of an incorporated this compound residue can be chemically modified to bear a tetrazine group. This creates a protein that is primed for an IEDDA reaction. When this tetrazine-modified protein is introduced to a molecule carrying a TCO group (for instance, a fluorescent dye, a drug molecule, or an imaging agent), they react rapidly and specifically to form a stable covalent bond. This two-step approach allows for precise control over the labeling and functionalization of proteins in vitro and in living cells.

A significant application of this compound is in the field of supramolecular chemistry, particularly in host-guest interactions with synthetic macrocyclic receptors like cucurbit[n]urils. Cucurbituril (B1219460) (CB) is a pumpkin-shaped molecule with a hydrophobic internal cavity and two carbonyl-fringed portals that can encapsulate "guest" molecules with high affinity and specificity.

The protonated aminomethylphenylalanine side chain is an exceptionally strong guest for the CB host. Research has shown that peptides containing an N-terminal this compound (AMPhe) bind to CB with nanomolar affinity (Kd = 0.95 nM), a remarkable 500-fold increase compared to the natural amino acid phenylalanine. This high-affinity interaction is driven by a cooperative effect involving the N-terminal ammonium (B1175870) group, the side chain's ammonium group, and the peptide backbone.

This specific and powerful recognition has been harnessed for several innovative applications:

Controlling Protein Function: By genetically encoding AMPhe near a protein's active site, the binding of CB can act as a switch. The bulky CB molecule can block the active site, inhibiting the protein's function. This inhibition is reversible, as a competitive guest molecule can be added to displace the CB and restore the protein's activity.

Protein Assembly and Engineering: The strong and specific interaction between AMPhe and CB can be used to direct the self-assembly of proteins into well-defined architectures.

Sequence-Specific Protection: CB can bind to N-terminal AMPhe residues on peptides and protect them from degradation by enzymes like aminopeptidases, enabling precise control over peptide processing.

Table 2: Binding Affinities of Phenylalanine Derivatives with Cucurbituril (CB)

Guest MoleculePosition in PeptideDissociation Constant (Kd)Fold Increase vs. PheReference
Phenylalanine (Phe)N-terminal~475 nM1x
This compound (AMPhe)N-terminal0.95 nM~500x
4-tert-Butylphenylalanine (tBuPhe)N-terminal~400-500 nM~1x

Principles of Ligand Design and Molecular Recognition in Receptor Interactions

The incorporation of this compound into peptides and proteins provides a valuable tool for studying and engineering molecular recognition. Its structure allows it to act as a mimic of natural amino acids like lysine, but with distinct geometric and chemical properties, making it an excellent probe for ligand design.

The aminomethyl group at the para position of the phenyl ring extends a positive charge (when protonated) further from the peptide backbone than the epsilon-amino group of lysine. This unique spatial arrangement can be exploited to probe the electrostatic and steric requirements of receptor binding pockets. By systematically replacing canonical amino acids with this compound, researchers can map the critical interactions necessary for high-affinity binding.

The principles of this approach are exemplified by the interaction with the CB receptor. Studies revealed that the high affinity for N-terminal AMPhe is not just due to the presence of two ammonium groups, but their specific spatial arrangement, which allows for a highly favorable, cooperative interaction with the CB host. This demonstrates how the precise positioning of a functional group, as offered by this compound, is a critical principle in designing ligands with high specificity and affinity. This system serves as a model for designing novel peptide-based therapeutics and probes that can target natural biological receptors with enhanced properties.

Investigating High-Affinity Binding Motifs

The quest for high-affinity binding motifs is central to drug discovery and the development of diagnostic tools. This compound has proven instrumental in this area, particularly in the context of supramolecular chemistry.

Researchers have utilized this compound in combination with synthetic receptors like cucurbit[n]urils to create highly specific and strong binding pairs. researchgate.netacs.orgnih.gov For instance, studies have shown that this compound exhibits a significantly higher affinity for cucurbit rsc.orguril (CB rsc.org) compared to the natural amino acid phenylalanine. researchgate.netacs.org This enhanced affinity is attributed to the favorable interactions between the aminomethyl group and the portal of the cucurbituril host.

In one study, the equilibrium dissociation constant (Kd) for the binding of CB rsc.org to 4-(aminomethyl)-l-phenylalanine (pAMF) was reported to be 0.46 µM, indicating a 19-fold higher selectivity compared to phenylalanine. nankai.edu.cn Another investigation highlighted a remarkable 500-fold increase in affinity for a cucurbit rsc.orguril (Q7) host when this compound was placed at the N-terminus of a model tripeptide. acs.org This strong and selective binding has been leveraged to develop peptide binders for various protein targets. rsc.org For example, by incorporating this compound into a peptide library, researchers were able to identify binders to the oncogenic protein menin with significantly improved affinity. rsc.orgrsc.org

Table 1: Binding Affinities of Phenylalanine Analogs to Cucurbit rsc.orguril (CB rsc.org)

CompoundAbbreviationKd (µM)Selectivity vs. Phenylalanine
4-(Aminomethyl)-L-phenylalaninepAMF0.4619-fold
4-tert-Butyl-L-phenylalaninetBuF0.2535-fold

Strategies for Modulating Protein Function via Small Molecule and Peptide Interactions

The ability to control protein function with small molecules or peptides is a cornerstone of chemical biology. This compound has been a key player in developing such strategies. By genetically encoding this unnatural amino acid into a protein, researchers can introduce a unique chemical handle for external modulation.

A powerful approach involves the use of supramolecular host-guest chemistry. nankai.edu.cn By site-specifically incorporating this compound into a protein near its functional site, the protein's activity can be reversibly controlled by the addition of a high-affinity binder like cucurbit rsc.orguril. nankai.edu.cn The bulky host molecule can physically block the active site or an allosteric site, thereby inhibiting protein function. This inhibition can then be reversed by introducing a competitive guest molecule that displaces the protein from the host.

This strategy offers a reversible, on-demand control over protein function, which is a significant advantage over irreversible methods. nankai.edu.cn The specific and high-affinity interaction between this compound and its synthetic host ensures that the modulation is targeted and efficient. nankai.edu.cnnih.govnih.gov

Mechanistic Studies of Enzyme-Substrate/Inhibitor Binding

Understanding the intricate details of how enzymes bind to their substrates and inhibitors is crucial for designing effective drugs. This compound and its derivatives have been employed in mechanistic studies to probe these interactions.

For instance, derivatives of (4-aminomethyl)phenylguanidine have been synthesized and studied as inhibitors of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis. nih.govpnas.org These studies, aided by X-ray crystallography, revealed a surprising binding mode where the inhibitor crosses the active site, displacing catalytic residues without forming direct interactions with them. nih.govpnas.org This detailed structural information is invaluable for the structure-based design of more potent and selective uPA inhibitors.

In another example, 7-methoxy-4-(aminomethyl)coumarin (MAMC), a fluorogenic substrate, was used to study the dynamics of substrate binding to cytochrome P450 2D6. portlandpress.com Time-resolved fluorescence spectroscopy revealed that upon binding, the fluorescence of MAMC was quenched due to energy transfer to the heme group in the enzyme's active site. portlandpress.com Such studies provide insights into the conformational changes an enzyme undergoes upon substrate binding.

Table 2: Investigated Enzyme Systems Utilizing this compound Derivatives

EnzymeDerivative of this compoundPurpose of StudyKey Finding
Urokinase-type plasminogen activator (uPA)(4-Aminomethyl)phenylguanidine derivativesInhibitor binding modeInhibitor crosses the active site, displacing catalytic residues. nih.govpnas.org
Cytochrome P450 2D67-Methoxy-4-(aminomethyl)coumarin (MAMC)Substrate binding dynamicsMAMC fluorescence is quenched upon binding in the active site. portlandpress.com
Phenylalanine ammonia-lyase (PAL)Phenol inhibitorsInhibition mechanismSynergistic inhibition suggests binding at two active sites. nih.gov

Development of Chemical Probes for Biological Visualization and Study

Chemical probes are essential for visualizing and studying biological processes within the complex environment of a cell. The unique properties of this compound have been harnessed to create innovative probes for various applications.

Engineering Fluorogenic Probes for Enhanced Signal-to-Background Ratio

A significant challenge in fluorescence imaging is minimizing background noise from unbound probes. Fluorogenic probes, which become fluorescent only upon reacting with their target, offer a solution to this problem by providing a high signal-to-background ratio. acs.org

Researchers have developed fluorogenic chemical derivatization strategies utilizing compounds related to this compound. For example, 4-(aminomethyl)benzenesulfonic acid (ABS) has been used for the fluorogenic tagging of 3-aminotyrosine (B249651), a marker for nitrative stress. nih.gov The reaction between ABS and 3-aminotyrosine forms a highly fluorescent phenylbenzoxazole product, allowing for sensitive detection. This method has been shown to provide improved resolution in tissue imaging compared to traditional immunohistochemistry. nih.gov

In another approach, an unnatural amino acid-based fluorescent probe was designed for the detection of phenylalanine ammonia-lyase (PAL). rsc.org The probe is catalytically deaminated by PAL, leading to a significant "off-on" fluorescence signal that enables the direct visualization of PAL activity. rsc.org

Applications in In Vitro Biological Imaging Techniques

The chemical probes derived from or incorporating this compound have found valuable applications in various in vitro biological imaging techniques.

The fluorogenic derivatization with 4-(aminomethyl)benzenesulfonic acid has been successfully applied to visualize protein nitration in cerebellar sections, providing a clear and high-resolution mapping of this oxidative stress marker. nih.gov This technique offers a powerful alternative to antibody-based methods for imaging post-translational modifications. nih.gov

Furthermore, the development of biosensors based on Förster resonance energy transfer (FRET) has been advanced by incorporating molecules with similar functionalities. These sensors can be used in living cells to monitor the real-time absorption and clearance of drugs, providing crucial pharmacokinetic data at the cellular level. epfl.ch The modular design of these biosensors allows for their adaptation to various molecular targets, showcasing the versatility of this approach in cellular imaging and drug discovery. epfl.ch

Advanced Analytical and Spectroscopic Methodologies for Characterization of 4 Aminomethyl Phenylalanine Constructs

High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of 4-(Aminomethyl)phenylalanine (B111946) constructs. longdom.org Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm). longdom.org This level of precision is critical for unambiguously determining the elemental composition of a molecule. longdom.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural details. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is generated. For amino acids, common fragmentation pathways include the loss of water ([M+H - H₂O]⁺), the combined loss of water and carbon monoxide ([M+H - H₂O - CO]⁺), and the loss of ammonia (B1221849) ([M+H - NH₃]⁺). nih.gov The fragmentation pattern of this compound would be influenced by its specific structure, including the aminomethyl group on the phenyl ring. Alpha-cleavage is a dominant fragmentation pattern for aliphatic amines, which could be relevant to the aminomethyl moiety. libretexts.org The analysis of these fragmentation trees helps in sequencing peptides and identifying the precise location of modifications within the molecule. researchgate.net

Table 1: Key HRMS Parameters for this compound Construct Analysis

Parameter Description Significance in Analysis
Mass Accuracy The closeness of the measured mass to the exact mass. Enables confident determination of the elemental composition. longdom.org
Resolution The ability to distinguish between two peaks of slightly different m/z. Allows for the separation of isobaric interferences. nih.gov
Tandem MS (MS/MS) Involves isolation and fragmentation of a specific ion. Provides detailed structural information and aids in sequencing. nih.gov

| Ionization Source | Method used to create ions (e.g., ESI, APCI). | The choice of source depends on the analyte's properties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. nih.gov For this compound constructs, NMR is employed to determine their conformation, study their interactions with other molecules, and assess their dynamic properties. nih.govnih.gov

One-dimensional (1D) ¹H NMR spectra provide initial information about the chemical environment of the protons in the molecule. researchgate.net For a this compound residue, characteristic signals would appear for the aromatic protons, the α-proton, the β-protons, and the protons of the aminomethyl group. researchgate.netnih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for more detailed structural analysis. uzh.chnmims.edu

COSY and TOCSY experiments are used to identify spin-coupled protons, which helps in assigning the resonances to specific amino acid residues within a peptide. uzh.chnmims.edu

NOESY provides information about protons that are close in space, which is crucial for determining the three-dimensional folding of a peptide. uzh.ch The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

Table 2: Common NMR Experiments for this compound Construct Characterization

Experiment Information Obtained Application
¹H NMR Chemical shifts and coupling constants of protons. Initial structural assessment and purity check. researchgate.net
COSY Correlation of scalar-coupled protons. Identification of adjacent protons within a residue. uzh.ch
TOCSY Correlation of all protons within a spin system. Assignment of amino acid spin systems. uzh.ch
NOESY Correlation of protons close in space. Determination of 3D structure and intermolecular interactions. uzh.ch

| ¹³C NMR | Chemical shifts of carbon atoms. | Information on the carbon framework and electronic environment. mdpi.com |

Fluorescence Spectroscopy for Binding Affinity and Interaction Profiling

Fluorescence spectroscopy is a highly sensitive technique used to study the binding affinity and interaction profiles of this compound constructs. nih.gov While phenylalanine itself has intrinsic fluorescence, its quantum yield is low. nih.gov However, the introduction of the aminomethyl group can potentially alter its photophysical properties, or the construct can be labeled with an extrinsic fluorescent probe.

Fluorescence quenching experiments are a common method to determine binding constants. nih.govresearchgate.net This involves monitoring the decrease in the fluorescence intensity of a fluorophore upon the addition of a quencher. researchgate.netmdpi.com If a this compound-containing peptide has an intrinsic fluorophore like tryptophan, its fluorescence can be quenched upon binding to a ligand. nih.gov The extent of quenching can be used to calculate the binding affinity.

Fluorescence resonance energy transfer (FRET) is another powerful tool for studying molecular interactions. nih.gov FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" to measure distances within and between molecules. nih.gov By strategically placing a FRET pair on a this compound construct and its binding partner, one can monitor conformational changes and binding events.

The aminomethyl group on the phenylalanine ring could also serve as a reactive handle for the attachment of fluorescent dyes, enabling the creation of specifically labeled probes for various applications. nih.gov

Table 3: Fluorescence Spectroscopy Techniques for Interaction Studies

Technique Principle Information Gained
Fluorescence Quenching Decrease in fluorescence intensity due to interaction with a quencher. Binding constants, accessibility of fluorophores. nih.govresearchgate.net
Fluorescence Resonance Energy Transfer (FRET) Distance-dependent energy transfer between a donor and acceptor fluorophore. Inter- and intramolecular distances, conformational changes. nih.gov

| Anisotropy/Polarization | Change in the polarization of emitted light upon binding. | Binding affinity, molecular size and shape changes. |

Chromatographic Techniques for Purity and Stereoisomer Analysis (e.g., HPLC, Chiral Chromatography)

Chromatographic techniques are fundamental for assessing the purity and analyzing the stereoisomers of this compound constructs. semanticscholar.org High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of these compounds. In reversed-phase HPLC (RP-HPLC), the sample is separated based on its hydrophobicity, allowing for the quantification of the main compound and any impurities.

The stereochemical purity of this compound is critical, as the L- and D-enantiomers can have vastly different biological activities. Chiral chromatography is specifically designed to separate enantiomers. semanticscholar.orgresearchgate.net This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.netnih.gov Various types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and Pirkle-type phases. semanticscholar.orgresearchgate.netsigmaaldrich.comnih.gov

The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving good resolution between the enantiomers. semanticscholar.orgresearchgate.netmst.edu For instance, teicoplanin-based CSPs have shown excellent performance in separating the enantiomers of various amino acids in reversed-phase mode. sigmaaldrich.comnih.govmst.edu In addition to HPLC, gas chromatography (GC) with a chiral stationary phase can also be used for the separation of volatile derivatives of amino acid enantiomers. nih.gov

The development of a robust and validated chiral separation method is essential for quality control and to ensure that the desired stereoisomer is present in high enantiomeric excess. d-nb.infonih.gov

Table 4: Chromatographic Methods for Purity and Stereoisomer Analysis

Method Principle of Separation Application
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity. Purity assessment and quantification of the main compound and impurities.
Chiral HPLC Differential interaction with a chiral stationary phase. Separation and quantification of enantiomers (L- and D-isomers). semanticscholar.orgresearchgate.netnih.gov
Chiral GC Separation of volatile derivatives on a chiral stationary phase. Analysis of stereoisomers of volatile this compound derivatives. nih.gov

| Ion-Exchange Chromatography | Separation based on charge. | Purification of charged this compound constructs. |

Computational and Theoretical Investigations of 4 Aminomethyl Phenylalanine and Its Analogs

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. These methods are crucial in drug discovery and have been applied to understand how 4-AmPhe and its analogs interact with specific biological targets.

Detailed research findings from simulation studies have elucidated the role of the 4-(aminomethyl)phenyl moiety in ligand binding. For instance, in the development of inhibitors for Prostate-Specific Membrane Antigen (PSMA), a key target in prostate cancer, analogs containing this structure are utilized as linkers. chemrxiv.orgchemrxiv.org Induced fit docking and molecular dynamics (MD) simulations have explored the binding profiles of these molecules, revealing specific and crucial interactions. chemrxiv.orgchemrxiv.org

Simulations of a PSMA inhibitor incorporating a related motif showed that the glutamate (B1630785) portion of the ligand forms strong ionic hydrogen bonds with key residues like K699 and N519 in the active site. chemrxiv.org The urea (B33335) groups were found to form water-mediated hydrogen bonds with Y700 and Y552, while hydrophobic interactions with residues such as Y700 and A701 in the S1' pocket further stabilize the complex. chemrxiv.org

Similarly, in the design of tyrosine kinase inhibitors, the 4-(aminomethyl)benzamide (B1271630) fragment, an analog of 4-AmPhe, has been employed as a flexible linker. nih.govmdpi.com Molecular modeling demonstrated that this flexible linker allows the molecule to adopt a favorable geometry, enabling it to bind effectively to the active site of mutant kinases, such as the T315I-mutant Abl kinase, which is often resistant to standard inhibitors. mdpi.com The conformational mobility of the linker helps the inhibitor to bypass bulky residues and establish critical hydrogen bonds with amino acids like Glu-286 and Asp-381. mdpi.com

Table 1: Key Interactions of 4-AmPhe Analogs in Target Binding Sites from Docking Simulations

Target Protein Ligand Moiety Interacting Residues Type of Interaction Reference
PSMA Glutamate-urea-lysine pharmacophore K699, N519, Y700, Y552 Hydrogen Bonding, Ionic Interactions chemrxiv.org
PSMA Linker Moiety Y700, A701 Hydrophobic Interactions chemrxiv.org
Abl Kinase (T315I) 4-(aminomethyl)benzamide Glu-286, Asp-381 Hydrogen Bonding mdpi.com
Abl Kinase (T315I) 3-(trifluoromethyl)aniline Thr-315 Hydrogen Bonding mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and chemical reactivity of molecules. These methods are used to calculate properties like molecular orbital energies, charge distributions, and reaction pathways, which are difficult to determine experimentally.

A computational study using DFT was performed on a photoswitchable peptide that included a (4-aminomethyl)phenylazobenzoic acid moiety, a structural analog of 4-AmPhe. researchgate.net This research explored the structural and electronic properties of the molecule, including the investigation of its cis-trans isomerization mechanism, which is critical to its function as a molecular switch. researchgate.net

The principles of such analyses can be understood from comparative DFT studies on structurally related amino acids like phenylalanine, tyrosine, and L-dopa. rsc.org These studies reveal how substitutions on the phenyl ring significantly alter a molecule's electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. rsc.org For example, the addition of hydroxyl groups to the phenyl ring in the transition from phenylalanine to L-dopa leads to a reduction in the HOMO-LUMO gap, which can help explain L-dopa's proactivity as a drug compound. rsc.org These quantum chemical approaches can thus predict how the aminomethyl group in 4-AmPhe influences its electronic behavior and reactivity compared to canonical phenylalanine.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

Parameter Description Significance in Reactivity Analysis Reference
EHOMO Energy of the Highest Occupied Molecular Orbital Represents the ability to donate an electron. Higher energy indicates a better electron donor. rsc.orgresearchgate.netresearchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. rsc.orgresearchgate.netresearchgate.net
Energy Gap (ΔE) The difference between ELUMO and EHOMO Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. rsc.orgresearchgate.netresearchgate.net
Mulliken Charges Distribution of atomic charges throughout the molecule Reveals sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Theoretical Approaches to Structure-Energy Relationship (SER) Elucidation

Theoretical approaches to understanding structure-energy relationships (SER) aim to connect a molecule's three-dimensional structure with its energetic properties, such as conformational stability and binding free energy. These studies are vital for explaining the behavior of molecules in biological systems.

For aromatic amino acids, computational studies have been used to resolve apparent discrepancies between experimental observations and conventional chemical intuition. A notable study combined molecular dynamics simulations and quantum chemistry to investigate the interaction strengths of phenylalanine and tyrosine. elifesciences.org While hydrophobicity scales suggest phenylalanine should form stronger interactions, experiments in biomolecular condensates show tyrosine can be a "stronger sticker." elifesciences.org The theoretical investigation explained this by calculating the free energy of transfer, demonstrating that tyrosine's ability to form hydrogen bonds and its more favorable transfer into the condensate environment are key contributing factors. elifesciences.org

Other theoretical studies have focused on the energetic consequences of incorporating non-canonical amino acids into peptides. Using methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, researchers can evaluate the effect of single amino acid substitutions on peptide stability. nih.gov For instance, calculations can determine how replacing a standard amino acid like alanine (B10760859) with a non-canonical one affects the relative stabilities of secondary structures like α-helices and β-strands. nih.gov Such analyses provide a quantitative understanding of how the unique structure of an ncAA like 4-AmPhe would influence the folding and stability of a peptide or protein.

Computational Prediction of Physicochemical Properties for Non-Canonical Amino Acids

A significant challenge in the computational study of non-canonical amino acids is that many standard bioinformatics tools and databases are parameterized exclusively for the 20 canonical amino acids. mdpi.comnih.gov This necessitates the development of new methods to predict the physicochemical properties of ncAAs.

One such method involves creating models that can estimate properties for ncAAs based on their chemical structure. mdpi.comresearchgate.net The AAindexNC tool, for example, uses the chemical compositions of ncAAs, often represented by SMILES (Simplified Molecular-Input Line-Entry System) strings, to predict a wide range of physicochemical properties found in the AAindex database. mdpi.com Models are built for each property, and their quality is assessed by comparing predicted values to experimental values for the 20 canonical amino acids. mdpi.com This allows for the estimation of properties like hydrophobicity, molecular volume, and electronic characteristics for thousands of distinct ncAAs. mdpi.comresearchgate.net

More advanced machine learning models, such as PepLand, are also being developed specifically to learn representations of peptides containing both canonical and non-canonical amino acids, further enhancing the ability to predict complex properties. arxiv.org

Table 3: Computationally Predicted Physicochemical Properties of 4-(Aminomethyl)phenylalanine (B111946)

Property Value Source
Molecular Formula C10H14N2O2 PubChem nih.gov
Molecular Weight 194.23 g/mol PubChem nih.gov
XLogP3 -2.7 PubChem nih.gov
Hydrogen Bond Donor Count 3 PubChem nih.gov
Hydrogen Bond Acceptor Count 4 PubChem nih.gov
Rotatable Bond Count 4 PubChem nih.gov
Exact Mass 194.105527694 Da PubChem nih.gov
Topological Polar Surface Area 89.3 Ų PubChem nih.gov
Heavy Atom Count 14 PubChem nih.gov

Prospective Research Avenues and Future Directions in 4 Aminomethyl Phenylalanine Research

Advancements in Targeted Chemical Modalities for Biological Systems

The quest for highly specific and effective therapeutic agents has led researchers to explore novel molecular scaffolds, and 4-(Aminomethyl)phenylalanine (B111946) has emerged as a valuable building block. chemimpex.combiosynth.com Its utility in drug discovery stems from its role as a versatile intermediate for creating a wide range of organic compounds and bioactive molecules. biosynth.comalfa-chemistry.com The aminomethyl subunit is a pivotal linker in known bioactive molecules and pharmaceutical drugs. nih.gov

As a constrained analog of lysine, 4-(Aminomethyl)-L-phenylalanine (AMF) offers a unique structural motif for designing peptidomimetics and other targeted molecules. acs.org Researchers utilize its derivatives to design peptide-based drugs aimed at specific biological pathways, potentially enhancing efficacy and reducing side effects. smolecule.comchemimpex.com For example, derivatives of (4-aminomethyl)phenylguanidine have been developed as highly selective, nonpeptidic inhibitors of human urokinase-type plasminogen activator (uPA), a key enzyme in tumor metastasis. pnas.org The ability to incorporate this amino acid into peptides allows for the creation of complex structures with tailored biological activities, making it a key component in the development of novel therapeutics, including those for cancer therapy and targeted drug delivery systems. chemimpex.comchemimpex.com

Innovations in Bioorthogonal Labeling and Detection Technologies

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. uni-konstanz.de This field has revolutionized the study of biomolecules in their natural environment. The this compound structure is well-suited for this area of research. Its aminomethyl group serves as a chemical handle that can be derivatized to introduce bioorthogonal reactive groups, such as azides or alkynes.

These modifications enable the use of "click chemistry," a set of powerful, specific, and reliable reactions for bioconjugation. smolecule.com For instance, an azide-modified phenylalanine derivative can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing an alkyne group. uni-konstanz.de These reactions are instrumental in attaching probes, such as fluorophores, to proteins for imaging and detection. nih.gov By incorporating this compound or its derivatives into a protein, researchers can attach fluorescent dyes like BODIPY-FL to create probes for studying protein localization and function within live cells. nih.gov Such bioorthogonal labeling strategies are crucial for visualizing cellular dynamics in real-time and developing advanced bioconjugation techniques for therapeutic and diagnostic applications.

Expanding the Scope of Protein Engineering with Advanced Amino Acid Analogs

Protein engineering aims to create new proteins with novel or enhanced functions. The introduction of unnatural amino acids (uUAAs) into the genetic code is a powerful strategy to achieve this, and this compound serves as an advanced amino acid analog in this context. By replacing natural amino acids with uUAAs, researchers can fine-tune the three-dimensional structure of proteins and introduce entirely new biological functions.

The site-specific incorporation of amino acid analogs like this compound into proteins can be achieved through methods like genetic code expansion. nih.gov This allows for the modification of proteins to enhance their stability, solubility, receptor-binding capabilities, or to introduce specific functionalities for research and therapeutic purposes. chemimpex.comchemimpex.com For example, the incorporation of such analogs can lead to proteins that trigger specific cellular responses or serve as platforms for attaching other molecules through bioconjugation. chemimpex.com

One study identified 4-(aminomethyl)-L-phenylalanine (pAMF) as a high-affinity guest for the synthetic receptor cucurbit huatengsci.comuril (CB huatengsci.com). nankai.edu.cn While the efficiency of its genetic incorporation into a specific protein was found to be lower than other analogs in that particular experiment, the high affinity and selectivity of this interaction make it an attractive system for developing minimal affinity tags for protein recognition and purification. nankai.edu.cnacs.org

Deeper Mechanistic Elucidation in Enzymology and Molecular Interactions

Understanding the intricate mechanisms of enzyme function and molecular recognition is fundamental to biology and drug design. This compound and its derivatives provide powerful tools for these investigations. smolecule.com Due to its unique structure, which combines features of both aromatic (phenylalanine) and basic (lysine) amino acids, it can serve as a molecular probe to explore the binding preferences and catalytic mechanisms of enzymes. pnas.orgnih.gov

Researchers have used peptides containing this compound to probe the S1 subsite of enzymes like human tissue kallikrein (hK1). nih.gov In one study, a peptide containing this unnatural amino acid was efficiently hydrolyzed by hK1, providing insights into the enzyme's specificity, which accommodates both basic and aromatic side chains. nih.gov Similarly, in the study of urokinase-type plasminogen activator (uPA), (4-aminomethyl)phenylguanidine was chosen as a mimic of the natural substrate arginine to design potent inhibitors that interact specifically with the S1 pocket of the enzyme. pnas.org

The incorporation of this amino acid can also be used to study protein-protein interactions by observing how its presence influences binding affinity and specificity. smolecule.com The dual amine functionality and the specific positioning of the aminomethyl group allow it to form distinct hydrogen bonds and ionic interactions within protein binding sites, thereby modulating enzyme activity and receptor interactions. This allows for a deeper mechanistic elucidation of biochemical pathways and molecular recognition events.

Data Tables

Comparative Analysis of Phenylalanine Analogs

This table provides a comparative analysis of this compound with related compounds, highlighting their unique structural features.

Compound NameMolecular FormulaUnique Features
2-Amino-3-[4-(aminomethyl)phenyl]propanoic acid C10H14N2O2The aminomethyl group is at the para (4) position of the phenyl ring.
2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid C10H14N2O2Features the aminomethyl group at the meta (3) position, altering its spatial orientation.
L-Phenylalanine C9H11NO2A natural, proteinogenic amino acid that lacks the additional aminomethyl group. wikipedia.org
4-Guanidine phenylalanine C10H14N4O2The aminomethyl group is replaced by a guanidino group, increasing basicity and hydrogen bonding potential. nih.gov
4-(Aminomethyl)cyclohexylalanine C10H20N2O2The aromatic phenyl ring is replaced by a non-aromatic cyclohexyl ring. nih.gov

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Aminomethyl)phenylalanine, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of N-acetyl-4-chloromethyl phenylalanine ethyl ester with dialkylamines, followed by acidic hydrolysis to remove the acetyl group and subsequent Boc protection for solid-phase peptide synthesis. Optimization involves controlling reaction temperature (20–25°C) and using anhydrous solvents (e.g., dichloromethane) to minimize side reactions . Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and confirmed by mass spectrometry (ESI-MS) .

Q. How can researchers verify the structural integrity of this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key signals include the aromatic protons (δ 7.2–7.4 ppm, singlet for para-substituted benzene), the aminomethyl group (δ 3.8–4.0 ppm, singlet), and backbone α-protons (δ 3.1–3.3 ppm). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly in Boc-protected derivatives .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with UV detection (λ = 275 nm) provides high sensitivity. For trace analysis in biological matrices, LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 209 → 120) is preferred .

Advanced Research Questions

Q. How does this compound enhance peptide affinity for synthetic receptors like cucurbit[7]uril (Q7)?

  • Methodological Answer : The aminomethyl group enables cooperative binding: (i) the N-terminal ammonium ion forms ion-dipole interactions with Q7’s carbonyl portals, (ii) the side-chain ammonium group stabilizes via hydrophobic packing, and (iii) the peptide backbone aligns with Q7’s cavity. Tripeptides (e.g., AMPhe-Gly-Gly) achieve sub-nanomolar Kd values (0.95 nM) in phosphate buffer. Competitive binding assays with ITC (isothermal titration calorimetry) validate these interactions .

Q. Can this compound be used to design protease-resistant peptides?

  • Methodological Answer : Yes. When placed at the N-terminus, AMPhe blocks aminopeptidase N (APN) cleavage by sterically hindering the protease active site. Researchers can validate stability via LC-MS after incubating peptides (e.g., Thr-Gly-Ala-AMPhe-Met) with APN and Q6. Protected peptides show >95% intact mass after 24 hours .

Q. What computational strategies predict the binding modes of this compound-containing peptides?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with force fields like GAFF and AMBER parameterizes AMPhe’s ammonium and aromatic groups. MD simulations (100 ns trajectories) in explicit solvent (TIP3P water) reveal stable Q7-peptide complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) between AMPhe and Q7 .

Q. How do N-substituted derivatives of this compound impact peptide bioactivity?

  • Methodological Answer : Introducing dialkyl groups (e.g., dimethyl or diethyl) modulates hydrophobicity and charge distribution. Structure-activity relationship (SAR) studies require synthesizing derivatives via reductive amination of the aminomethyl group, followed by peptide conjugation. Bioassays (e.g., receptor binding IC50) coupled with circular dichroism (CD) spectroscopy correlate side-chain modifications with helical stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.